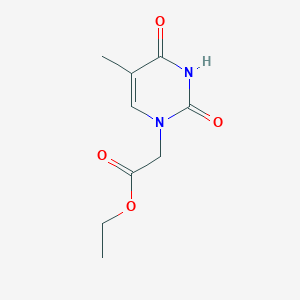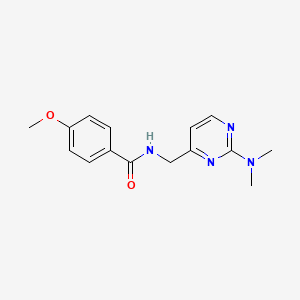
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its antitumor activity. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. DMXAA has shown promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The exact mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then lead to the destruction of tumor blood vessels and the induction of tumor cell death.
Biochemical and Physiological Effects:
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-α, as well as other immune system components such as natural killer cells and macrophages. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has also been shown to inhibit the production of angiogenic factors such as vascular endothelial growth factor (VEGF), which are necessary for the growth of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various preclinical models. This makes it a useful tool for studying the mechanisms of tumor growth and the effects of various treatments on tumor growth. However, one of the limitations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide is its toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide. One area of interest is the development of new formulations of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide that are less toxic and more effective. Another area of interest is the identification of biomarkers that can predict the response of tumors to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide treatment. Additionally, there is interest in combining N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide with other treatments, such as chemotherapy or immunotherapy, to enhance its antitumor activity. Finally, there is interest in understanding the mechanisms of resistance to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide and developing strategies to overcome this resistance.
Synthesemethoden
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide can be synthesized in several ways, but the most common method involves the reaction of 4-methoxybenzoyl chloride with 2-(dimethylamino)pyrimidine in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been extensively studied for its antitumor activity. It has been shown to induce tumor necrosis and inhibit tumor growth in various preclinical models. N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, melanoma, and renal cell carcinoma. While some of these trials showed promising results, others were less successful.
Eigenschaften
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-4-6-13(21-3)7-5-11/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUYHUUUKHUKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2898844.png)
![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(4-morpholin-4-ylphenyl)propanamide](/img/structure/B2898845.png)
![5-(4-Benzylpiperazin-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2898846.png)
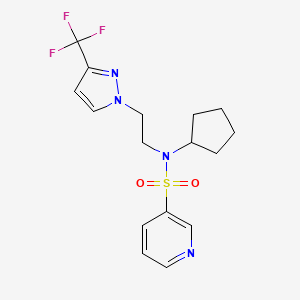
![Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2898849.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)
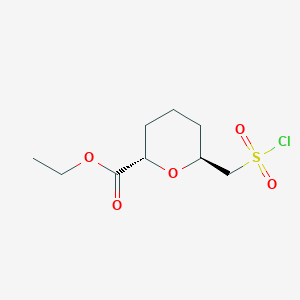
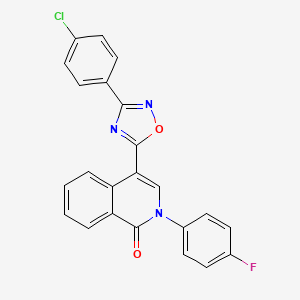
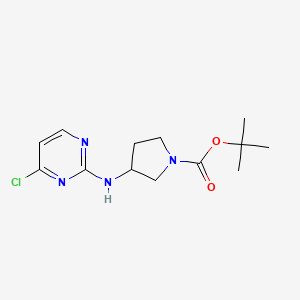
![N-(2,5-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2898863.png)
![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)
